molecular formula C12H12O2 B14291124 (3E)-4-(4-Acetylphenyl)-3-buten-2-one CAS No. 115665-94-6

(3E)-4-(4-Acetylphenyl)-3-buten-2-one

Cat. No.: B14291124
CAS No.: 115665-94-6
M. Wt: 188.22 g/mol
InChI Key: XCFFGUOWJMOOEM-ONEGZZNKSA-N
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Description

4-(4-Acetylphenyl)-3-butene-2-one is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a butene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-3-butene-2-one can be achieved through several methods. One common approach involves the reaction of 4-acetylphenylboronic acid with an appropriate butene derivative under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of 4-(4-Acetylphenyl)-3-butene-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-3-butene-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nitric acid and sulfuric acid mixture for nitration at temperatures below 50°C.

Major Products Formed

    Oxidation: Formation of 4-(4-acetylphenyl)-3-butenoic acid.

    Reduction: Formation of 4-(4-acetylphenyl)-3-butanol.

    Substitution: Formation of 4-(4-nitroacetylphenyl)-3-butene-2-one.

Scientific Research Applications

4-(4-Acetylphenyl)-3-butene-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-3-butene-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromoacetylphenyl)-3-butene-2-one
  • 4-(4-Nitroacetylphenyl)-3-butene-2-one
  • 4-(4-Methoxyacetylphenyl)-3-butene-2-one

Uniqueness

4-(4-Acetylphenyl)-3-butene-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for various applications .

Properties

CAS No.

115665-94-6

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

(E)-4-(4-acetylphenyl)but-3-en-2-one

InChI

InChI=1S/C12H12O2/c1-9(13)3-4-11-5-7-12(8-6-11)10(2)14/h3-8H,1-2H3/b4-3+

InChI Key

XCFFGUOWJMOOEM-ONEGZZNKSA-N

Isomeric SMILES

CC(=O)/C=C/C1=CC=C(C=C1)C(=O)C

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C(=O)C

Origin of Product

United States

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